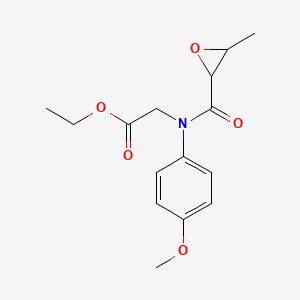

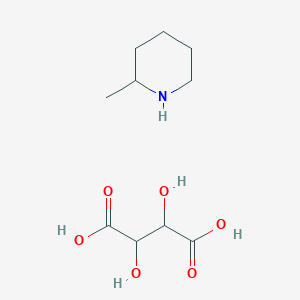

2,3-Dihydroxybutanedioic acid;2-methylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dihydroxybutanedioic acid: and 2-methylpiperidine are two distinct chemical compoundsIt is a white crystalline solid that is soluble in water and has a strong acidic taste . 2-Methylpiperidine is a heterocyclic organic compound with a six-membered ring containing one nitrogen atom. It is commonly used as a building block in organic synthesis and pharmaceutical applications .

Métodos De Preparación

2,3-Dihydroxybutanedioic acid: can be prepared through several methods:

Natural Extraction: It is commonly extracted from grape residues during wine production, where it accumulates as potassium bitartrate.

Chemical Synthesis: It can be synthesized by the oxidation of maleic acid or fumaric acid using potassium permanganate.

2-Methylpiperidine: is typically synthesized through:

Reductive Amination: This involves the reaction of 2-methylpyridine with hydrogen in the presence of a catalyst such as Raney nickel.

Cyclization Reactions: Starting from appropriate precursors like 2-methyl-1,5-diaminopentane.

Análisis De Reacciones Químicas

2,3-Dihydroxybutanedioic acid: undergoes various chemical reactions:

Oxidation: It can be oxidized to oxalic acid using strong oxidizing agents like nitric acid.

Esterification: Reacts with alcohols to form esters, commonly used in the food industry.

Complexation: Forms complexes with metal ions, useful in analytical chemistry.

2-Methylpiperidine: undergoes:

Hydrogenation: Can be hydrogenated to form piperidine derivatives.

Substitution Reactions: Reacts with alkyl halides to form N-alkylated products.

Cycloaddition: Participates in cycloaddition reactions to form various heterocyclic compounds.

Aplicaciones Científicas De Investigación

2,3-Dihydroxybutanedioic acid: is used in:

Chemistry: As a chiral resolving agent in stereochemistry.

Biology: Involved in metabolic pathways in plants.

Medicine: Used in pharmaceutical formulations as an excipient.

Industry: Utilized in the food and beverage industry as an acidulant.

2-Methylpiperidine: is used in:

Pharmaceuticals: As a precursor in the synthesis of various drugs.

Organic Synthesis: As a building block for the synthesis of complex organic molecules.

Catalysis: Employed as a ligand in catalytic reactions.

Mecanismo De Acción

2,3-Dihydroxybutanedioic acid: acts as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various analytical and industrial applications .

2-Methylpiperidine: functions as a base in organic reactions, facilitating the deprotonation of acidic protons and promoting nucleophilic substitution reactions .

Comparación Con Compuestos Similares

2,3-Dihydroxybutanedioic acid: is similar to other hydroxy acids like citric acid and malic acid but is unique due to its strong chelating properties and its role in stereochemistry .

2-Methylpiperidine: is compared to other piperidine derivatives such as piperidine and 2,6-dimethylpiperidine. Its uniqueness lies in its specific reactivity and applications in organic synthesis .

Similar Compounds

Citric Acid: Another hydroxy acid with three carboxyl groups.

Malic Acid: A hydroxy acid with two carboxyl groups.

Piperidine: A parent compound of 2-methylpiperidine.

2,6-Dimethylpiperidine: A derivative with two methyl groups on the piperidine ring.

Propiedades

IUPAC Name |

2,3-dihydroxybutanedioic acid;2-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.C4H6O6/c1-6-4-2-3-5-7-6;5-1(3(7)8)2(6)4(9)10/h6-7H,2-5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMABJXMUDFOITG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B12276805.png)

![2-tert-butyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12276851.png)

![Ethyl 2-(2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12276857.png)

![4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B12276860.png)